4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one
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Overview
Description
4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one is an organic compound that features a tetrahydropyranyl group attached to a dihydrofuranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one typically involves the reaction of dihydrofuranone with tetrahydropyranyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce alcohols .
Scientific Research Applications
4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol
- 4-[(Tetrahydro-2H-pyran-2-yl)oxy]butanal
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Uniqueness
Its combination of a tetrahydropyranyl group with a dihydrofuranone moiety sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)oxolan-2-one |
InChI |
InChI=1S/C9H14O4/c10-8-5-7(6-12-8)13-9-3-1-2-4-11-9/h7,9H,1-6H2 |
InChI Key |
ZHXWAVZGFYVIDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2CC(=O)OC2 |
Origin of Product |
United States |
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